Introduction: The Quinoline Scaffold in Modern Drug Discovery
Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-Chloro-2-hydrazinylquinoline: Structure, Synthesis, and Applications
Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules, demonstrating a remarkable spectrum of biological activities that have led to their integration into numerous therapeutic agents. Within this esteemed class of heterocycles, 6-Chloro-2-hydrazinylquinoline emerges as a pivotal building block, valued by medicinal chemists for its versatile reactivity and its role as a precursor to more complex molecular frameworks. This guide provides a comprehensive technical overview of 6-Chloro-2-hydrazinylquinoline, detailing its structural and chemical properties, robust synthesis protocols, and its significant applications in the field of drug development. As a Senior Application Scientist, the narrative herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The molecular architecture of 6-Chloro-2-hydrazinylquinoline is defined by a bicyclic quinoline core. A chlorine atom is substituted at the C6 position, and a highly reactive hydrazinyl (-NHNH₂) group is attached at the C2 position. This specific arrangement of functional groups imparts the molecule with its characteristic reactivity and utility as a synthetic intermediate.
Caption: 2D Structure of 6-Chloro-2-hydrazinylquinoline.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| CAS Number | 90537-57-8 | [1][2] |
| Molecular Formula | C₉H₈ClN₃ | [1][2] |
| Molecular Weight | 193.64 g/mol | [1][2] |
| IUPAC Name | 6-chloro-2-hydrazinylquinoline | [1] |
| Synonyms | Quinoline, 6-chloro-2-hydrazinyl- | [1] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not consistently reported; related compounds like 6-chloro-2-hydrazino-4-phenylquinoline melt at 156.5-157°C.[3] | N/A |
| Solubility | Generally insoluble in water.[4] Soluble in organic solvents like ethanol and methanol.[5] | N/A |
Synthesis and Mechanistic Insights
The most prevalent and efficient synthesis of 6-Chloro-2-hydrazinylquinoline is achieved through nucleophilic aromatic substitution. This reaction leverages the enhanced electrophilicity of the C2 position on the quinoline ring, which is activated by the ring nitrogen, making it susceptible to displacement by a strong nucleophile like hydrazine.
The common precursor for this synthesis is 2,6-dichloroquinoline. The chlorine atom at the C2 position is significantly more labile than the one at the C6 position due to electronic effects, allowing for selective substitution.
Caption: General workflow for the synthesis of 6-Chloro-2-hydrazinylquinoline.
Experimental Protocol: Synthesis from 2,6-dichloroquinoline
This protocol is adapted from established procedures for analogous compounds and represents a reliable method for laboratory-scale synthesis.[3][6]
Reagents and Equipment:
-
2,6-dichloroquinoline
-
Hydrazine hydrate (excess)
-
Ethanol (or other suitable alcohol)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,6-dichloroquinoline (1 equivalent) with ethanol. Stir until the starting material is fully or partially dissolved.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen, to prevent oxidative side reactions.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the stirred mixture. The use of excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 1-2 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the solvent and excess hydrazine hydrate.
-
Precipitation: Suspend the resulting residue in warm water. The desired product is typically insoluble in water and will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual impurities.
-
Purification: Dry the crude product. For enhanced purity, recrystallize the solid from a suitable solvent system, such as ethyl acetate or an ethanol/hexane mixture.[3]
Causality and Experimental Choices:
-
Solvent: Ethanol is a preferred solvent as it effectively solubilizes both the quinoline precursor and hydrazine hydrate while being suitable for reflux conditions.[5]
-
Inert Atmosphere: The hydrazinyl group is susceptible to oxidation. Conducting the reaction under nitrogen or argon preserves the integrity of the product.
-
Excess Hydrazine: Using a stoichiometric excess of hydrazine ensures that the nucleophilic substitution reaction proceeds to a high yield, minimizing the amount of unreacted starting material.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the molecular structure and assessment of purity are critical. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete and unambiguous structural assignment.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, typically in the range of 7.0-8.5 ppm. The protons of the hydrazinyl group (-NH and -NH₂) would appear as broad singlets that are exchangeable with D₂O. The coupling patterns (doublets, triplets) of the aromatic protons provide definitive information about their positions on the ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate between the carbons of the heterocyclic and benzene rings.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would include N-H stretching vibrations for the hydrazinyl group (typically around 3200-3400 cm⁻¹), C=N and C=C stretching from the aromatic quinoline core (1500-1650 cm⁻¹), and a C-Cl stretching band in the fingerprint region (around 700-800 cm⁻¹).[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (193.64 g/mol ). The isotopic pattern of the molecular ion, showing an (M+2) peak approximately one-third the intensity of the M⁺ peak, would be characteristic of a monochlorinated compound.
Applications in Medicinal Chemistry and Drug Development
The primary value of 6-Chloro-2-hydrazinylquinoline lies in its role as a versatile synthetic intermediate. The hydrazinyl group is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[5][7]
The Quinoline-Hydrazone Scaffold: The resulting quinoline-hydrazone scaffold is of significant interest in drug discovery. This framework combines the rigid, biologically recognized quinoline core with a flexible but conformationally defined hydrazone linker. This combination has proven effective for designing molecules that can interact with various biological targets.
-
Anticancer Potential: Quinoline derivatives are pivotal in the development of anticancer drugs, acting through mechanisms such as kinase inhibition and topoisomerase inhibition.[8] The hydrazone moiety can enhance these activities and allows for the introduction of diverse substituents to modulate potency and selectivity.[8] Specifically, the presence of a chloro group at the 6th position of a quinoline-hydrazone has been shown to contribute to apoptosis induction and inhibit cell proliferation in cancer cell lines.[8]
-
Antimicrobial Activity: Hydrazone derivatives of quinolines have been extensively studied for their antimicrobial properties.[7] They have shown activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with essential cellular processes in the microbes.
-
Synthetic Versatility: Beyond direct biological applications, the hydrazinyl group can participate in cyclization reactions to form more complex heterocyclic systems like triazoles or pyrazoles, further expanding the chemical space accessible from this starting material.[5]
Conclusion
6-Chloro-2-hydrazinylquinoline is a high-value chemical entity, bridging the foundational chemistry of quinolines with the vast synthetic potential of hydrazines. Its straightforward synthesis and the predictable reactivity of its hydrazinyl group make it an indispensable tool for medicinal chemists. The ability to readily generate diverse libraries of quinoline-hydrazone derivatives ensures its continued relevance in the search for novel therapeutic agents to combat a range of diseases, from cancer to microbial infections. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to harness the full potential of this versatile molecular scaffold.
References
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PrepChem. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. PrepChem.com. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. PrepChem.com. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. Retrieved from [Link]
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PMC. (2024, June 27). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC. Retrieved from [Link]
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PubMed. (2020, January 15). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. PubMed. Retrieved from [Link]
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